1-(2-Cyanophenyl)piperidine-4-carboxylic acid
Overview
Description
“1-(2-Cyanophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 937601-79-1. It has a molecular weight of 230.27 and its IUPAC name is 1-(2-cyanophenyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2O2/c14-9-11-3-1-2-4-12(11)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-8H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance. Its melting point is between 176 - 178 degrees Celsius .Scientific Research Applications
Crystal Structure Characterization
The crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, was characterized using X-ray diffraction, computational calculations, and FTIR spectrum analysis. This study provides insights into the conformation and interactions of piperidine derivatives, highlighting their potential applications in designing new compounds with specific crystallographic properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Spectroscopic Studies
Research on the synthesis and spectroscopic properties of piperidinium-3-carboxylic acid derivatives, including complexes with 2,6-dichloro-4-nitrophenol, reveals their potential for developing new chemical entities. These compounds form stable hydrogen-bonded complexes, offering a foundation for exploring their utility in various scientific applications (Anioła et al., 2016).
Catalytic Applications
The functionalization of Fe3O4 nanoparticles with Piperidine-4-carboxylic acid (PPCA) demonstrates a novel approach to creating nanomagnetic reusable catalysts. These catalysts have shown efficacy in the synthesis of complex organic compounds, indicating the broad utility of piperidine derivatives in catalysis and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Anticancer Agents
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explores their potential as anticancer agents. This work illustrates the role of piperidine derivatives in medicinal chemistry, particularly in the development of new therapeutic agents targeting cancer (Rehman et al., 2018).
Safety and Hazards
The safety information available indicates that “1-(2-Cyanophenyl)piperidine-4-carboxylic acid” is potentially harmful if swallowed, in contact with skin, or if inhaled. It’s recommended to avoid breathing the dust, avoid contact with skin and eyes, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .
Future Directions
Mechanism of Action
- The primary target of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid is the specific protein or receptor it interacts with. Unfortunately, detailed information about the exact target remains elusive in the available literature.
Target of Action
Pharmacokinetics
- Information regarding absorption is not available . The volume of distribution is not reported. Details about metabolism are lacking. The compound’s excretion pathways remain unknown. Without specific data, we cannot assess its bioavailability.
Properties
IUPAC Name |
1-(2-cyanophenyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-11-3-1-2-4-12(11)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPMSPCFXVKLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594771 | |
Record name | 1-(2-Cyanophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-79-1 | |
Record name | 1-(2-Cyanophenyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Cyanophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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